![molecular formula C10H18FNO3 B008847 tert-butyl N-[(E)-1-fluoro-5-hydroxypent-3-en-2-yl]carbamate CAS No. 102420-42-8](/img/structure/B8847.png)
tert-butyl N-[(E)-1-fluoro-5-hydroxypent-3-en-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, is a chemical compound with the molecular formula C10H17NO3F. This compound is known for its unique structure, which includes a fluoromethyl group, a hydroxy group, and a butenyl chain. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, typically involves the reaction of a fluoromethylated alcohol with a carbamic acid derivative. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained. The process may involve steps such as esterification and purification to achieve high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and continuous monitoring ensures consistent quality and yield. The industrial methods are designed to be cost-effective and scalable to meet the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form various derivatives, often using reducing agents like hydrogen or metal hydrides.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It finds use in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, methyl ester
- Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, ethyl ester
- Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, propyl ester
Uniqueness
Compared to similar compounds, carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, exhibits unique properties due to the presence of the 1,1-dimethylethyl ester group. This group enhances the compound’s stability and reactivity, making it particularly valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
102420-42-8 |
|---|---|
Formule moléculaire |
C10H18FNO3 |
Poids moléculaire |
219.25 g/mol |
Nom IUPAC |
tert-butyl N-[(E)-1-fluoro-5-hydroxypent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-8(7-11)5-4-6-13/h4-5,8,13H,6-7H2,1-3H3,(H,12,14)/b5-4+ |
Clé InChI |
BPRDHOHWTRSRFJ-SNAWJCMRSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CF)C=CCO |
SMILES isomérique |
CC(C)(C)OC(=O)NC(CF)/C=C/CO |
SMILES canonique |
CC(C)(C)OC(=O)NC(CF)C=CCO |
Synonymes |
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


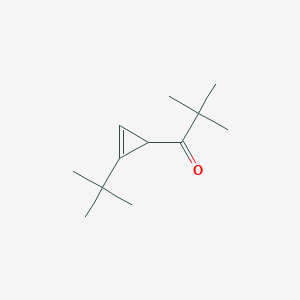
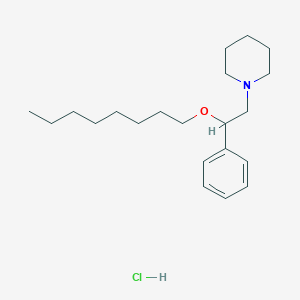
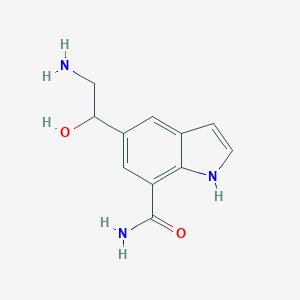
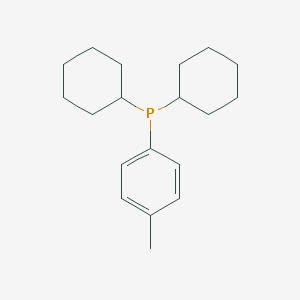
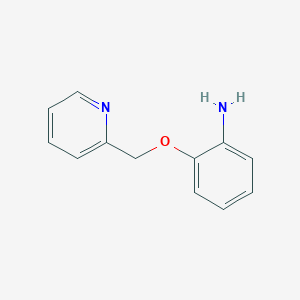
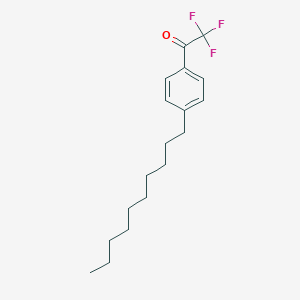
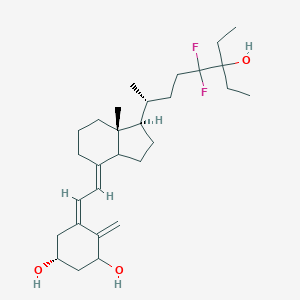
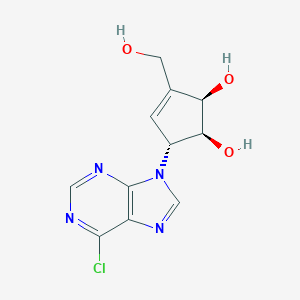
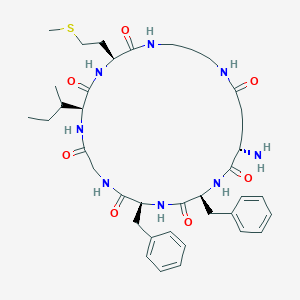
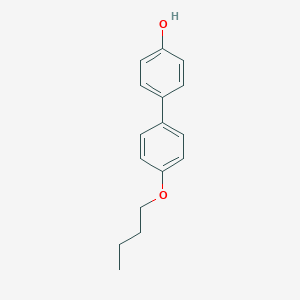
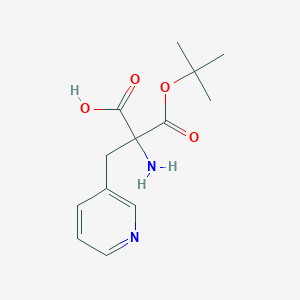
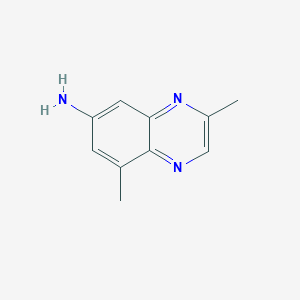
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
